2,5-Difluoro-3,3'-bipyridine
Description
Significance of Fluorinated Bipyridines in Contemporary Chemical Science
Fluorinated bipyridines are crucial building blocks in modern chemistry due to the unique properties conferred by the fluorine atoms. Fluorine is the most electronegative element, and its incorporation into the bipyridine structure can lead to profound changes in the molecule's reactivity and physical characteristics. These changes include increased thermal and oxidative stability, altered ligand field strength in metal complexes, and modified photophysical properties. nih.gov
For instance, various isomers, such as 2',6'-difluoro-2,3'-bipyridine, have been extensively studied as ligands in transition-metal complexes for applications in organic light-emitting diodes (OLEDs). nih.goviucr.org The fluorine substituents are known to lower the energy levels of the highest occupied molecular orbital (HOMO), which can be advantageous for creating blue-emitting phosphorescent materials. iucr.org This strategic fluorination allows for the fine-tuning of emission wavelengths and quantum efficiencies in luminescent materials. iucr.org
Overview of Research Trajectories for Bipyridine Scaffolds
Bipyridine scaffolds, particularly the 2,2'-bipyridine (B1663995) isomer, are among the most widely used chelating ligands in coordination chemistry. researchgate.net Their ability to form stable complexes with a vast array of metal ions has made them indispensable in fields ranging from catalysis to materials science and supramolecular chemistry. researchgate.net Research has established that functionalizing the bipyridine core allows chemists to modulate the steric and electronic properties of the resulting metal complexes. researchgate.net
Key research trajectories for bipyridine scaffolds include:
Catalysis: Bipyridine ligands are integral to catalysts used in a variety of chemical transformations, including hydrogenation and C-H activation reactions. strem.comepa.gov
Photoredox Catalysis: Iridium and Ruthenium complexes featuring bipyridine ligands are workhorses in photoredox catalysis, enabling a wide range of synthetic transformations powered by visible light. strem.comstrem.com
Materials Science: The robust and tunable nature of bipyridine-metal complexes makes them ideal for creating functional materials, including luminescent sensors and advanced phosphorescent emitters for OLEDs. iucr.orgresearchgate.net
Supramolecular Chemistry: The ability of bipyridine units to direct the assembly of complex architectures has been exploited in the construction of molecular knots, helices, and other intricate supramolecular structures. researchgate.net
Scope and Objectives of Academic Inquiry on 2,5-Difluoro-3,3'-bipyridine
While extensive research exists for many fluorinated bipyridine isomers, the specific compound this compound remains a comparatively underexplored area. The primary objective of academic inquiry into this molecule is to characterize its fundamental chemical, physical, and photophysical properties to determine its potential for application in the aforementioned fields.
The scope of investigation would include:
Synthesis: Developing efficient and scalable synthetic routes to access this compound.
Structural Analysis: Characterizing its molecular and crystal structure to understand its conformational preferences and intermolecular interactions.
Coordination Chemistry: Exploring its behavior as a ligand with various transition metals to synthesize and characterize novel metal complexes.
Photophysical Characterization: Investigating the absorption and emission properties of both the free ligand and its metal complexes to assess their suitability for applications in optoelectronics and sensing.
The asymmetric nature of this compound, with fluorine atoms on only one of the pyridine (B92270) rings and in a 3,3'-linkage, suggests it could offer unique coordination geometries and electronic properties compared to its more symmetric and widely studied isomers. Future research will likely focus on unlocking this potential, positioning it as a valuable tool for chemists designing the next generation of catalysts and functional materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6F2N2 |
|---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
2,5-difluoro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6F2N2/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H |
InChI Key |
CYQCJFYPZSEOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Difluoro 3,3 Bipyridine and Its Derivatives
Established Synthetic Pathways to the 2,5-Difluoro-3,3'-bipyridine Core
The construction of the this compound backbone primarily relies on modern cross-coupling technologies that facilitate the formation of the crucial C-C bond between two pyridine (B92270) rings. These methods offer a versatile and efficient means to access the target molecule, starting from appropriately functionalized pyridine precursors.
Cross-Coupling Strategies for Bipyridine Formation
Transition-metal-catalyzed cross-coupling reactions are the cornerstone for the synthesis of 3,3'-bipyridines. Several powerful methods, including Suzuki-Miyaura, Ullmann, and nickel-catalyzed homocoupling reactions, are applicable for the synthesis of this compound.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a widely used method for C-C bond formation. researchgate.net For the synthesis of this compound, two main approaches can be envisioned:
Homocoupling of a 2,5-difluoro-3-pyridylboronic acid derivative: While less common, the homocoupling of a boronic acid can be induced under specific oxidative conditions.
Cross-coupling of a 2,5-difluoro-3-halopyridine with its corresponding boronic acid or ester: This is the more conventional and controlled approach. For instance, the reaction of 3-bromo-2,5-difluoropyridine (B113816) with 2,5-difluoropyridine-3-boronic acid in the presence of a palladium catalyst and a base would yield the desired product. The synthesis of the key precursor, 2,6-difluoropyridine-3-boronic acid, has been reported, suggesting the feasibility of this route for the 2,5-difluoro analogue. chemicalbook.comchemicalbook.comfluorochem.co.ukchemimpex.com
| Reactant A | Reactant B | Catalyst System | Product |
| 2,5-Difluoro-3-halopyridine | 2,5-Difluoropyridine-3-boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | This compound |
Ullmann Coupling: The classical Ullmann reaction involves the copper-mediated homocoupling of aryl halides and can be applied to the synthesis of symmetrical bipyridines. mdpi.compreprints.org The homocoupling of a 3-halo-2,5-difluoropyridine, such as 3-bromo-2,5-difluoropyridine or 3-iodo-2,5-difluoropyridine, using copper powder at elevated temperatures would provide a direct route to this compound. Modern modifications of the Ullmann reaction may employ palladium catalysts in conjunction with copper, allowing for milder reaction conditions. mdpi.com
| Reactant | Reagent/Catalyst | Product |
| 3-Halo-2,5-difluoropyridine | Copper (or Pd/Cu catalyst) | This compound |
Nickel-Catalyzed Homocoupling: Nickel complexes are effective catalysts for the homocoupling of aryl halides, providing an alternative to palladium-based systems. acs.orgoup.comnih.gov The reductive coupling of 3-bromo-2,5-difluoropyridine in the presence of a nickel catalyst, such as NiCl₂·6H₂O, and a reducing agent like zinc powder, offers a facile method for the synthesis of the target bipyridine. acs.org This approach has been successfully used for the synthesis of various symmetrical 2,2'-bipyridines and can be extended to 3,3'-bipyridine (B1266100) systems. oup.com
| Reactant | Catalyst System | Product |
| 3-Bromo-2,5-difluoropyridine | Ni catalyst (e.g., NiCl₂), Reductant (e.g., Zn) | This compound |
Derivatization of Precursor Molecules
The necessary precursors are typically halogenated 2,5-difluoropyridines or their corresponding organometallic/organoboron derivatives.
Synthesis of 3-Halo-2,5-difluoropyridines: The introduction of a halogen atom at the 3-position of a 2,5-difluoropyridine (B1303130) ring is a key step. The synthesis of 3-bromo-2,5-difluoropyridine has been documented. nih.gov Similarly, methods for the iodination of fluorinated pyridines are available, suggesting a plausible route to 3-iodo-2,5-difluoropyridine. chemicalbook.com For instance, the iodination of 2-amino-5-fluoropyridine (B1271945) followed by a Sandmeyer-type reaction could be a potential route. The synthesis of 2-bromo-5-chloro-3-fluoropyridine (B79493) has also been reported, indicating the accessibility of various halogenated precursors. chemicalbook.com
Synthesis of 2,5-Difluoropyridine-3-boronic Acid: The preparation of the corresponding boronic acid or its pinacol (B44631) ester is crucial for Suzuki-Miyaura coupling. This can typically be achieved through the lithiation of a 3-halo-2,5-difluoropyridine followed by quenching with a borate (B1201080) ester, such as trimethyl borate or triisopropyl borate, and subsequent hydrolysis. The synthesis of the analogous 2,6-difluoropyridine-3-boronic acid has been well-established. chemicalbook.comchemicalbook.comfluorochem.co.ukchemimpex.comambeed.com
Novel Approaches and Reaction Development in Bipyridine Synthesis
While traditional cross-coupling reactions form the bedrock of bipyridine synthesis, ongoing research seeks to develop more efficient, sustainable, and versatile methods. For the synthesis of this compound, emerging strategies could include:
C-H Activation/Arylation: Direct C-H arylation of 2,5-difluoropyridine at the 3-position with a suitable coupling partner would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-C bond formation under mild conditions. The development of a photoredox-catalyzed homocoupling of a 3-halo-2,5-difluoropyridine could offer a greener alternative to traditional methods.
Regioselective and Stereoselective Synthesis Considerations
For the synthesis of the parent this compound, which is an achiral molecule, stereoselectivity is not a concern. However, the regioselectivity of the C-C bond formation is paramount.
The use of 3-substituted pyridine precursors inherently directs the coupling to the 3,3'-position, ensuring the formation of the correct constitutional isomer. The challenge lies in the regioselective synthesis of the 3-functionalized 2,5-difluoropyridine starting materials. Directed ortho-metalation strategies, guided by the fluorine substituents, can be employed to achieve regioselective functionalization of the pyridine ring. chemrxiv.orgresearchgate.net
Mechanistic Studies of Synthetic Transformations
The mechanisms of the established cross-coupling reactions are well-studied.
Suzuki-Miyaura Coupling: The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the halo-pyridine, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the bipyridine and regenerate the palladium(0) catalyst.
Ullmann Coupling: The mechanism of the traditional copper-mediated Ullmann reaction is thought to involve either radical intermediates or organocopper species. mdpi.compreprints.org
Nickel-Catalyzed Homocoupling: The mechanism of nickel-catalyzed reductive homocoupling typically involves the oxidative addition of the halopyridine to a low-valent nickel species, followed by either a transmetalation-like step with another nickel-aryl species or a radical pathway to form the biaryl product. researchgate.net
Understanding these mechanisms is crucial for optimizing reaction conditions and for the rational design of new and improved synthetic routes to this compound and its derivatives.
Coordination Chemistry of 2,5 Difluoro 3,3 Bipyridine
Role as a Chelating N-Donor Ligand
2,5-Difluoro-3,3'-bipyridine functions as a bidentate, chelating N-donor ligand, a characteristic it shares with the broader family of bipyridines. wikipedia.orgwikipedia.org The two nitrogen atoms of the pyridine (B92270) rings coordinate to a metal center, forming a stable five-membered chelate ring. wikipedia.org The presence of electron-withdrawing fluorine atoms at the 2 and 5 positions of one of the pyridine rings modifies the electronic properties of the ligand. This substitution enhances its π-acceptor capacity, which in turn influences the electronic structure and reactivity of the metal complexes it forms.
The geometry of the free ligand is typically a trans-conformation in its lowest energy state, but upon coordination to a metal ion, it adopts a cis-conformation to facilitate chelation. wikipedia.org This conformational change is a key aspect of its role as a chelating ligand. The stability of the resulting metal complexes is a hallmark of bipyridine ligands, and this holds true for its fluorinated derivatives. nih.gov
Formation of Organometallic Complexes
This compound has been successfully employed in the synthesis of a variety of organometallic complexes, most notably with iridium(III), platinum(II), and silver(I). The fluorine substituents play a crucial role in tuning the electronic and photophysical properties of these complexes, making them subjects of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs).
Iridium(III) complexes incorporating fluorinated bipyridine ligands have been extensively studied. nih.govnih.gov These complexes often take the form of [Ir(C^N)2(N^N)]+, where C^N represents a cyclometalating ligand and N^N is the bidentate N-donor ligand like this compound. rsc.org The resulting complexes typically exhibit a distorted octahedral geometry. iucr.orgiucr.orgresearchgate.netnih.gov
The synthesis of these complexes often involves the reaction of a chloro-bridged iridium dimer, such as [(F2ppy)2Ir(μ-Cl)2Ir(F2ppy)2], with the desired bipyridine ligand. nih.gov For instance, the reaction of [Ir(dfppy)2Cl]2 with 4,4′-dimethoxy-2,2′-bipyridine in ethylene (B1197577) glycol yields the corresponding Ir(dfppy)2(bipyOMe) complex. iucr.orgiucr.org
The fluorine atoms on the bipyridine ligand have a significant impact on the electronic properties of the iridium complexes. They can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the emission color and efficiency of the complex. nih.gov This tuning of the HOMO-LUMO gap is a key strategy in designing phosphorescent emitters for OLEDs. nih.gov
Table 1: Selected Iridium(III) Complexes with Fluorinated Bipyridine Ligands
| Complex | Ancillary Ligand | Key Features | Reference |
|---|---|---|---|
| Ir(dfppy)2(bipyOMe) | 4,4′-dimethoxy-2,2′-bipyridine | Distorted octahedral geometry, elongated Ir-N bonds trans to Ir-C bonds. | iucr.orgiucr.orgresearchgate.netnih.gov |
| [Ir(F2ppy)2(L)] | Pyridine-2-aldoxime, 2-pyridylamidoxime, di-2-pyridylketoxime | Luminescent with low quantum yields, exhibit anticancer activity. | nih.gov |
| [Ir(C^N)2(2,5-dpp)]+ | 2,5-dipyridylpyrazine | Quasireversible electrochemistry, phosphorescence from a mixed charge-transfer excited state. | rsc.org |
| [Ir(C^N)2(2,5-tpy)]+ | 2,2′:5′,2′′-terpyridine | Quasireversible electrochemistry, phosphorescence from a mixed charge-transfer excited state. | rsc.org |
Note: dfppy = 2-(2,4-difluorophenyl)pyridine; F2ppy = 2-(2,4-difluorophenyl)pyridine
Platinum(II) complexes with bipyridine-type ligands are another important class of organometallic compounds. nih.govrsc.orgrsc.org The introduction of this compound as a ligand in platinum(II) complexes leads to compounds with interesting structural and photophysical properties. These complexes typically adopt a distorted cis-PtN2C2 square-planar geometry. iucr.org
A notable example is a platinum(II) complex featuring a bidentate C,N-chelating 2,6-difluoro-3-(pyridin-2-yl)phenyl anion and a monodentate N-bonded neutral 2',6'-difluoro-2,3'-bipyridine ligand. iucr.org The crystal structure of such complexes reveals various intermolecular interactions, including C—H⋯F, C—H⋯N, and C—H⋯π interactions, which contribute to the stability of the crystal lattice. iucr.org
The electronic properties of these platinum(II) complexes can be investigated using techniques like time-dependent density functional theory (TD-DFT). iucr.org Such studies have shown that the electronic transitions can arise from a mixture of ligand-centered charge transfer (LCCT) and metal-to-ligand charge transfer (MLCT). The presence of fluorine-substituted pyridine can lead to a lower HOMO energy level compared to their non-fluorinated analogues. iucr.org
Silver(I) complexes with bipyridine ligands can exist as discrete monomeric units or form coordination polymers, depending on the nature of the counter-anion and the crystallization conditions. rsc.org The coordination geometry around the silver(I) ion can be varied, including linear, trigonal, and tetrahedral arrangements. researchgate.net
In the case of a complex with 2',6'-difluoro-2,3'-bipyridine, the silver(I) center can adopt a highly distorted trigonal-planar coordination environment. nih.goviucr.org In one such complex, the Ag(I) ion is coordinated to two pyridine nitrogen atoms from two separate 2',6'-difluoro-2,3'-bipyridine ligands and one oxygen atom from a trifluoromethanesulfonate (B1224126) anion. nih.goviucr.org The solid-state structure of these complexes can be further stabilized by intermolecular interactions like C—H⋯O hydrogen bonds, halogen⋯π interactions, and weak π–π stacking interactions, leading to the formation of three-dimensional supramolecular networks. nih.goviucr.org
These silver(I) complexes can exhibit strong luminescence, with broad emission bands in the blue region of the spectrum, suggesting potential applications as emitting materials in OLEDs. nih.goviucr.org The solubility of these silver(I) coordination polymers can be improved by using ligands with trifluoromethyl groups. nih.gov
Beyond iridium, platinum, and silver, this compound and its isomers have the potential to coordinate with a range of other transition metals. For instance, copper(I) complexes with bipyridine-type ligands have been synthesized and structurally characterized. mdpi.com Additionally, copper(II) complexes with dihalopyridine ligands have been studied for their magnetic properties. brandeis.edu The fundamental principles of bipyridine coordination chemistry suggest that this compound could form stable complexes with metals like ruthenium, rhodium, and cobalt, similar to the well-established chemistry of 2,2'-bipyridine (B1663995). wikipedia.org The electronic modifications introduced by the fluorine atoms would likely impart unique characteristics to these yet-to-be-synthesized complexes.
Ligand Field Theory and Electronic Structure of Complexes
Ligand Field Theory (LFT) provides a framework for understanding the bonding, electronic structure, and magnetic properties of coordination complexes. wikipedia.orguni-siegen.de It is an extension of crystal field theory and incorporates concepts from molecular orbital theory. wikipedia.orguri.edu In the context of complexes with this compound, LFT helps to explain how the ligand influences the energies of the metal's d-orbitals.
The interaction between the ligand's donor nitrogen atoms and the metal's d-orbitals leads to a splitting of the d-orbital energies. uni-siegen.delibretexts.org In an octahedral complex, the d-orbitals split into two sets: a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg set (dx2-y2, dz2). uri.edu The magnitude of this splitting, denoted as Δo or 10Dq, is influenced by the nature of the ligand. uri.edu
The fluorine atoms in this compound, being electron-withdrawing, affect its σ-donating and π-accepting properties. This, in turn, influences the ligand field strength and the magnitude of Δo. A stronger ligand field results in a larger Δo, which can affect the spin state of the complex (high-spin vs. low-spin) and its spectroscopic properties. uri.edulibretexts.org
The electronic structure of these complexes is often characterized by metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. wikipedia.org The energy of these transitions, and thus the color and luminescence of the complex, is directly related to the energy gap between the involved orbitals. Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, showing that the HOMO is often of mixed metal-ligand character, while the LUMO is typically localized on the bipyridine ligand. iucr.orgresearchgate.net The fluorine substitution can stabilize both the HOMO and LUMO, thereby tuning the photophysical properties of the complex.
Stability and Reactivity Profiles of Coordination Compounds
The introduction of fluorine atoms into the 3,3'-bipyridine (B1266100) framework at the 2 and 5 positions is expected to significantly influence the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes.
Thermodynamic Stability
Inductive Effect of Fluorine: Fluorine is the most electronegative element, and its presence on the pyridine rings exerts a strong electron-withdrawing inductive effect (-I). This effect is expected to decrease the electron density on the nitrogen donor atoms. A lower electron density on the nitrogen atoms generally leads to a weaker dative bond with a metal center. Consequently, the thermodynamic stability of complexes with this compound is predicted to be lower compared to their non-fluorinated 3,3'-bipyridine counterparts.
Nature of the Metal Ion: The stability of the complexes will also be highly dependent on the nature of the metal ion, including its charge, size, and its classification as a hard or soft acid according to the Hard and Soft Acids and Bases (HSAB) theory.
While specific stability constants are not available, a comparative analysis with related ligands can provide insights. For instance, studies on 2,2'-bipyridine complexes have shown that they are generally more stable than analogous complexes with monodentate pyridine ligands. researchgate.net
Kinetic Lability and Inertness
Kinetic lability refers to the rate at which a complex undergoes ligand substitution reactions. This is distinct from thermodynamic stability. A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert.
The kinetic behavior of this compound complexes will be influenced by:
Metal-Ligand Bond Strength: The anticipated weaker metal-nitrogen bonds due to the electron-withdrawing fluorine atoms might lead to increased kinetic lability compared to non-fluorinated bipyridine complexes. This could facilitate faster ligand exchange reactions.
Electronic Configuration of the Metal Ion: The d-electron configuration of the central metal ion plays a crucial role in determining kinetic lability. For example, complexes of d3 and low-spin d6 metal ions (e.g., Cr(III), Co(III)) are generally kinetically inert, and this trend is expected to hold for their complexes with this compound.
Steric Factors: The steric hindrance around the metal center, influenced by the size of the metal ion and the arrangement of the ligands, will also affect the rate of substitution reactions.
Reactivity
The reactivity of coordinated this compound can be considered in terms of reactions involving the ligand itself or the entire complex.
Ligand-Centered Reactions: The fluorine substituents make the pyridine rings more electron-deficient. This could render the coordinated ligand susceptible to nucleophilic attack, a reactivity pattern that is less common for unsubstituted bipyridine complexes.
Redox Reactivity: The electrochemical properties of the metal complexes are expected to be significantly altered by the fluorine atoms. The electron-withdrawing nature of fluorine will make the ligand more difficult to reduce and easier to oxidize. This will shift the ligand-based redox potentials to more positive values. Consequently, the metal-centered redox potentials will also be influenced, which is a key consideration for applications in photoredox catalysis and electrochemistry. Studies on related fluorinated bipyridine complexes have demonstrated the ability to tune redox properties through fluorination.
Applications in Advanced Materials Science and Engineering
Optoelectronic Materials Development
The fluorinated bipyridine scaffold is instrumental in the engineering of materials for optoelectronic devices. The fluorine atoms act as strong electron-withdrawing groups, which can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of resulting metal complexes. This modulation is critical for achieving desired emission colors, enhancing quantum efficiencies, and improving device stability.
Complexes derived from 2,5-Difluoro-3,3'-bipyridine and its analogs are extensively investigated as emitters in OLEDs, particularly in PHOLEDs which can theoretically achieve 100% internal quantum efficiency. nih.gov Iridium(III) complexes are a major focus, where the difluorobipyridine moiety serves as a cyclometalating ligand. The fluorine substitution lowers the HOMO energy level, leading to a larger band gap and a blue shift in the emission wavelength, which is crucial for developing deep-blue and sky-blue PHOLEDs. worktribe.com
For instance, heteroleptic Ir(III) complexes combining 2',6'-difluoro-2,3'-bipyridyl ligands with a pyridyl-triazole ancillary ligand exhibit true-blue phosphorescence and have been used to fabricate deep-blue PHOLEDs with high electroluminescence efficiencies. worktribe.com Another study demonstrated that a series of iridium(III) complexes with substituted 2',6'-difluoro-2,3'-bipyridine ligands could produce emissions ranging from sky-blue to greenish-yellow, with the cyano-substituted complex showing highly efficient green phosphorescence with a quantum efficiency of up to 0.98 in thin film. rsc.org
The performance of PHOLEDs can be significantly influenced by the molecular design of these iridium complexes. Sky-blue PHOLEDs based on pyridine-containing [3+2+1] iridium(III) dopants have achieved a maximum external quantum efficiency (EQE) of 17.3% and a current efficiency of 42.3 cd/A, with a notably small efficiency roll-off at high brightness. bohrium.com Similarly, blue phosphorescent organic light-emitting diodes using platinum(II) dopants with fluorine-substituted 2,3'-bipyridine-based ligands have reached a maximum EQE of 17.6%. acs.org The introduction of fluorine atoms can lead to bright blue phosphorescence, whereas electron-donating groups like methoxy (B1213986) result in a red-shift to bluish-green emissions. acs.org
| Complex Type | Emission Color | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (CE) | CIE Coordinates (x, y) | Reference |
|---|---|---|---|---|---|
| Ir(III) with 2',6'-difluoro-2,3'-bipyridyl and pyridyl-triazole ligands | Deep-Blue | High | Not Specified | (0.14, 0.11) | worktribe.com |
| Ir(III) [3+2+1] dopant with 2-(2′,4′-difluoropyridyl) pyridine (B92270) derivative | Sky-Blue | 17.3% | 42.3 cd/A | Not Specified | bohrium.com |
| Pt(II) with fluorine-substituted 2,3'-bipyridine (B14897) ligand | Blue | 17.6% | Not Specified | Not Specified | acs.org |
| Ir(III) with -CN substituted 2',6'-difluoro-2,3'-bipyridine | Green | Not Specified (PLQY in film = 0.98) | Not Specified | Not Specified | rsc.org |
| Ir(III) with -CF3 substituted 2',6'-difluoro-2,3'-bipyridine | Sky-Blue | Not Specified (PLQY in film = 0.84) | Not Specified | Not Specified | rsc.org |
In addition to serving as emitters, derivatives of bipyridine are developed as host materials for the emissive layer in PHOLEDs. rsc.org Bipolar host materials, which possess both hole- and electron-transporting capabilities, are crucial for achieving balanced charge injection and transport, leading to high device efficiency. rsc.org Molecules combining a bicarbazole unit (hole-transporting) with a bipyridine unit (electron-transporting) have been synthesized for this purpose. rsc.org
For example, two host materials, 3-BPyBCz and o-BPyBCz, were designed using 9H-3,9′-bicarbazole and bipyridine moieties. rsc.org These materials exhibit high triplet energies (2.74 eV and 2.98 eV, respectively), which is essential to effectively confine the triplet excitons of the phosphorescent guest emitter. rsc.org When used as hosts for the sky-blue emitter FIrpic, the resulting PHOLEDs showed extremely low turn-on voltages (2.3–2.4 V) and high efficiencies, with the o-BPyBCz-based device achieving a maximum EQE of 23.7% and a power efficiency of 52.6 lm/W. rsc.org This performance is attributed to the rapid and balanced charge transport enabled by the bicarbazole-bipyridine structure. rsc.org Another host material, mPCB2CZ, when doped with the blue emitter FIrpic, yielded a PHOLED with a high quantum efficiency of 23.7% at a practical brightness of 1000 cd/m². acs.org
Cationic metal complexes featuring fluorinated bipyridine ligands are also employed in light-emitting electrochemical cells (LECs). rsc.orgbohrium.com LECs offer simpler device architecture and fabrication compared to traditional OLEDs. bohrium.com The design of these complexes often focuses on achieving deep-blue emission and improving device stability and efficiency.
A cationic bis-cyclometallated iridium(III) complex based on the 2',6'-difluoro-2,3'-bipyridine skeleton was designed for deep-blue emitting LECs. rsc.org This complex, which also incorporated bulky tert-butyl substituents to minimize intermolecular interactions, produced a deep-blue emission at 440 nm. rsc.org In another study, a series of blue-green emitting iridium complexes were developed for LECs, with one derivative, di[1-(2,4-difluorophenyl)-pyrazolyl]-5,5'-difluoro-2,2'-bipyridyl iridium(III) hexafluorophosphate, showing exceptional performance. nih.gov Devices fabricated with this complex achieved an impressive EQE of 16.8%, which was further boosted to 39.3% with the addition of a diffusive layer. nih.gov Copper(I) complexes with halogen-substituted 2,2′-bipyridine ligands have also been tested in LECs, demonstrating orange electroluminescence with very fast turn-on times. rsc.org
Ruthenium(II) complexes containing bipyridine ligands are widely studied as photosensitizers for applications like photodynamic therapy (PDT) and visible-light-driven hydrogen production. nih.govresearchgate.net In these systems, the photosensitizer absorbs light and transfers the energy to another molecule, initiating a chemical reaction. The photophysical properties of these complexes, such as their light absorption range and excited-state lifetime, can be tuned by modifying the bipyridine ligands. researchgate.net
For instance, [Ru(bpy)3]2+-type photosensitizers are desirable due to their photostability, long-lived excited states, and broad absorption of visible light. researchgate.net By attaching these ruthenium complexes to platinized TiO2 nanoparticles, they can act as photosensitizers in the production of hydrogen from water in the presence of a sacrificial electron donor. researchgate.net The design of the bipyridine ligands is crucial; complexes with tetraethyl[2,2′-bipyridine]-4,4′-diylbis(phosphonate) anchoring groups have shown superior performance in hydrogen generation compared to those with traditional carboxylate anchors. researchgate.net Ruthenium complexes with functionalized dppz (dipyrido[3,2-a:2′,3′-c]phenazine) ligands, inspired by the DNA intercalating complex [Ru(bpy)2(dppz)]2+, have also been synthesized and show promise as photosensitizers for PDT. researchgate.net
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of bipyridine ligands to chelate with metal ions makes them excellent components for constructing metal-organic frameworks (MOFs) and coordination polymers. mdpi.comrsc.org These materials are crystalline structures composed of metal ions or clusters linked by organic molecules, creating porous and high-surface-area materials with applications in gas storage, separation, and catalysis. mdpi.com
The introduction of bipyridine derivatives as chelating ligands can influence the resulting structure and functional properties of MOFs. mdpi.com Fluorination of the organic linkers is a strategy used to tune the properties of MOFs, such as making them more hydrophobic. researchgate.net
Analysis of "this compound" in Advanced Materials Applications Reveals Research Gap
Extensive investigation into the scientific literature and chemical databases reveals a significant gap in published research regarding the specific applications of the chemical compound This compound in the fields of advanced materials science as outlined. Specifically, there is no available data on its use in metal-organic frameworks (MOFs) or porous organic polymers (POPs) for gas adsorption, nor on the tunability of such frameworks using this particular ligand.
While research on fluorinated bipyridine ligands in these areas is active, it consistently involves other isomers and derivatives. Studies on materials for CO2 capture and tunable frameworks frequently employ compounds such as 2,2'-bipyridine (B1663995), 4,4'-difluoro-2,2'-bipyridine, and other functionalized bipyridines. Similarly, the synthesis of bipyridine-based polyaminal networks and their functionalization for CO2 uptake has been documented using linkers like [2,2′-Bipyridine]-5,5′-dicarbaldehyde.
The specified compound, this compound, does not appear in the literature for the following requested applications:
Porous Organic Polymers (POPs) and Network Structures:There is no information on the synthesis or functionalization of POPs or polyaminal networks using this compound as a building block.
Therefore, it is not possible to provide an article with detailed, informative, and scientifically accurate content for the requested sections and subsections based on existing research. The focus of current materials science research lies with other structural isomers of difluoro-bipyridine and related derivatives.
Based on a thorough review of scientific literature, there is no available information on the specific catalytic applications of the compound “this compound” within the frameworks of photoredox catalysis or other transition metal-catalyzed reactions as outlined in the request.
The field of photoredox catalysis, particularly involving iridium, extensively utilizes bipyridine ligands. However, the foundational structure for these applications is overwhelmingly the 2,2'-bipyridine isomer, not the 3,3'-bipyridine (B1266100) isomer.
Research and applications in this area are concentrated on iridium complexes with different fluorinated ligands, such as:
[Ir{dF(CF3)ppy}2(bpy)]PF6 : (2,2'-Bipyridine)bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]-phenyl]iridium(III) hexafluorophosphate. orgsyn.orgorgsyn.org
[Ir{dF(CF3)ppy}2(dtbbpy)]PF6 : [4,4'-Bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate. orgsyn.orgorgsyn.orgresearchgate.net
Other derivatives like 4,4'-difluoro-2,2'-bipyridine and 5,5'-bis(trifluoromethyl)-2,2'-bipyridine . sigmaaldrich.com
These compounds are well-documented as powerful photocatalysts in a variety of transformations, including the cross-coupling reactions and dual catalysis systems specified in the user's outline. orgsyn.orgorgsyn.org
Due to the absence of specific data for “this compound” in the requested catalytic contexts, it is not possible to generate the instructed article with scientific accuracy. The available evidence pertains to different, non-isomeric chemical structures.
Catalytic Applications in Organic Synthesis
Future Directions in Catalytic Method Development
Currently, there are no published research findings that specifically outline future directions for catalytic method development using 2,5-Difluoro-3,3'-bipyridine . The trajectory of such research would logically depend on the compound's fundamental electronic properties and its performance as a ligand in various catalytic systems, which are yet to be reported in the scientific literature.
Should research into this specific compound commence, future explorations would likely involve:
Synthesis and Characterization: The initial step would be the development of an efficient synthesis route for this compound and the full characterization of its properties.
Coordination Chemistry: Investigation into its coordination behavior with various transition metals (e.g., Palladium, Nickel, Copper, Iridium, Ruthenium) would be crucial.
Screening in Catalytic Reactions: Its potential as a ligand would be systematically evaluated in well-established catalytic reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and C-H activation reactions. The fluorine substituents' impact on catalyst stability, activity, and selectivity would be of primary interest.
Development of Novel Catalytic Systems: Depending on the initial findings, research could branch into developing novel catalytic methods where the unique electronic profile of this compound might offer advantages over existing ligands. This could include asymmetric catalysis, if chiral variants are synthesized, or applications in photoredox catalysis.
Without foundational data on its catalytic activity, any discussion on the future directions for this compound remains hypothetical.
Investigation of Photophysical and Photochemical Behavior in Advanced Materials
Absorption and Emission Spectroscopy in Research Contexts
No specific absorption or emission data for 2,5-Difluoro-3,3'-bipyridine is available in the reviewed literature.
Luminescence Quantum Efficiency Studies
There are no published studies on the luminescence quantum efficiency of this compound or its complexes.
Excited-State Dynamics and Lifetimes
Information regarding the excited-state dynamics and lifetimes for this compound is not available.
Charge Transfer Mechanisms (MLCT, LCCT, ILCT, LLCT)
The charge transfer mechanisms for complexes involving this compound have not been reported.
Triplet Energy Characterization for Device Design
No experimental or theoretical data on the triplet energy of this compound is available.
Non-radiative Deactivation Pathways in Functional Systems
Studies on the non-radiative deactivation pathways of this compound are absent from the current scientific literature.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Structural Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to optimize the geometry of molecules containing the 2,5-Difluoro-3,3'-bipyridine moiety. iucr.orgresearchgate.net DFT calculations allow for the determination of the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy configuration.
In a study involving a platinum(II) complex incorporating a derivative of this compound, DFT calculations at the B3LYP level with the 6-311++G(d,p) basis set were employed to optimize the ground-state geometry. iucr.orgresearchgate.net These calculations provided detailed information on bond lengths, bond angles, and dihedral angles, which were found to be in good agreement with experimental data obtained from X-ray crystallography. chimia.ch For instance, in the optimized structure of the platinum complex, the N1-containing pyridine (B92270) ring is slightly tilted by 3.08 (7)° relative to the N2-containing one. researchgate.net Such computational optimization is a critical step before further analysis of the molecule's electronic properties. researchgate.net
Different DFT functionals, such as B3LYP, are often used for these optimizations. rsc.org The choice of functional and basis set can influence the accuracy of the results, and it is common to benchmark computational findings against experimental data where available. chimia.ch
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis
To understand the electronic transitions and photophysical properties of this compound and its derivatives, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational tool. iucr.orgresearchgate.net TD-DFT allows for the calculation of excited-state properties, such as vertical excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher energy one without a change in the molecular geometry. acs.org
For a platinum(II) complex featuring a this compound ligand, TD-DFT calculations were performed to analyze its electronic transitions. iucr.org The results indicated that the lowest energy triplet vertical excitation corresponds to a π(dfpypy)/d(Pt) → π*(dfpypy) electronic promotion, which is a mix of ligand-centered and metal-to-ligand charge transfer (³LC/MLCT). iucr.org The calculated absorption and emission spectra from TD-DFT can be compared with experimental measurements to validate the theoretical model. acs.org The choice of functional, such as PBE0, can be crucial for obtaining results that are in good agreement with experimental values. researchgate.net
Analysis of the molecular orbitals involved in these transitions reveals the nature of the excited states. acs.org For instance, in some iridium(III) complexes, TD-DFT calculations have shown that the lowest triplet states can have significant metal-to-ligand charge transfer (MLCT) character, which is often responsible for their phosphorescent properties. acs.org
Prediction of Electronic Properties (HOMO-LUMO Gaps, Redox Potentials)
DFT and TD-DFT calculations are instrumental in predicting key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and redox potentials. iucr.orgrsc.orgresearchgate.net These properties are fundamental to understanding a molecule's reactivity, electronic conductivity, and optical behavior. kci.go.kr
The HOMO-LUMO gap is a crucial parameter that often correlates with the chemical reactivity and the energy of the lowest electronic excitation. als-japan.com For a platinum(II) complex containing a this compound derivative, the calculated HOMO and LUMO energy levels were -5.72 eV and -1.95 eV, respectively, resulting in a HOMO-LUMO gap of 3.77 eV. iucr.org This calculated gap was comparable to that of related platinum complexes. iucr.org
The distribution of the HOMO and LUMO is also revealing. In the aforementioned platinum complex, the HOMO has significant contributions from the d-orbitals of the platinum ion (64%), while the LUMO is primarily located on the bipyridine ligand. iucr.org This distribution supports the assignment of the electronic transitions as having MLCT character. iucr.org
Redox potentials, which are a measure of a molecule's tendency to gain or lose electrons, can also be estimated from the calculated HOMO and LUMO energies. als-japan.com The HOMO energy is related to the oxidation potential, while the LUMO energy is related to the reduction potential. kci.go.kr These theoretical predictions are often in good agreement with experimental values obtained from techniques like cyclic voltammetry. rsc.org
| Property | Calculated Value (eV) | Reference |
|---|---|---|
| HOMO Energy | -5.72 | iucr.org |
| LUMO Energy | -1.95 | iucr.org |
| HOMO-LUMO Gap | 3.77 | iucr.org |
Molecular Dynamics Simulations for Conformational Analysis
For bipyridine-based systems, MD simulations can provide insights into the rotational dynamics of the pyridine rings relative to each other and how these motions are influenced by the environment, such as the solvent or the presence of other molecules. acs.org These simulations can reveal the most populated conformations and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its properties and interactions. beilstein-journals.org The force fields used in MD simulations are often parameterized using data from higher-level quantum mechanical calculations, such as DFT. acs.org
Mechanistic Computational Modeling of Reactions and Interactions
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions and intermolecular interactions involving this compound and its derivatives. acs.orgnih.gov DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction pathway. acs.org
For example, in the context of catalysis, computational studies can model the interaction of a substrate with a metal complex containing a this compound ligand. conicet.gov.ar These models can help to understand the role of the ligand in the catalytic cycle, such as its influence on the electronic properties of the metal center and its steric effects on substrate binding. nih.gov
Advanced Spectroscopic and Structural Characterization in Research Contexts
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is an indispensable technique for the precise determination of molecular structures in the solid state. For 2,5-Difluoro-3,3'-bipyridine and its derivatives, this method provides critical insights into coordination geometries and the nature of non-covalent interactions that dictate crystal packing.
Elucidation of Coordination Geometries
The coordination of this compound to metal centers has been shown to result in a variety of geometries, largely influenced by the metal ion, and the presence of other ligands. For instance, in a platinum(II) complex, the ligand participates in a distorted cis-PtN2C2 square-planar geometry. iucr.org Similarly, a silver(I) complex featuring two this compound ligands adopts a highly distorted trigonal-planar coordination environment. nih.goviucr.org In a gadolinium(III) complex, the metal ion is nine-coordinated by seven oxygen atoms from benzoate ligands and two nitrogen atoms from a bipyridine ligand. nih.gov The versatility of this compound as a ligand is further demonstrated in an iridium(III) complex, which exhibits a distorted octahedral geometry. iucr.org
| Metal Center | Coordination Geometry | Reference |
|---|---|---|
| Platinum(II) | Distorted cis-PtN2C2 square-planar | iucr.org |
| Silver(I) | Highly distorted trigonal-planar | nih.goviucr.org |
| Gadolinium(III) | Nine-coordinate | nih.gov |
| Iridium(III) | Distorted octahedral | iucr.org |
Analysis of Supramolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen-π Interactions)
The solid-state architecture of compounds containing this compound is significantly influenced by a network of supramolecular interactions. In a platinum(II) complex, the crystal structure reveals the presence of C—H⋯F, C—H⋯N, and C—H⋯π interactions that link the molecules. iucr.org Similarly, a silver(I) complex exhibits C—H⋯O hydrogen bonds, halogen⋯π interactions, and weak π–π stacking interactions, which together contribute to the formation of a three-dimensional supramolecular network. nih.goviucr.org The fluorine atoms of the ligand are often involved in these interactions, highlighting their role in directing the crystal packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive understanding of its solution-state behavior.
¹H NMR for Structural Confirmation
¹H NMR spectroscopy is routinely used to confirm the proton environment of this compound and its derivatives. The chemical shifts and coupling constants of the aromatic protons provide valuable information for structural assignment. For example, in a platinum(II) complex containing a derivative of this compound, the proton signals appear in the aromatic region, with specific coupling patterns confirming the connectivity of the bipyridine rings. iucr.org In another study, the ¹H NMR spectrum of an iridium(III) complex with a related difluorinated bipyridine ligand showed distinct signals for the protons on both the cyclometalating and the ancillary bipyridine ligands. iucr.org
¹³C NMR for Carbon Framework Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the bipyridine rings are sensitive to the electronic environment, including the effects of fluorine substitution and coordination to a metal center. While specific ¹³C NMR data for this compound itself is not detailed in the provided search results, related fluorinated bipyridine compounds have been characterized using this technique, allowing for the assignment of all carbon resonances in the aromatic rings. rsc.org
¹⁹F NMR for Fluorine Environment Probing
¹⁹F NMR is particularly informative for fluorinated compounds like this compound, as the fluorine chemical shifts are highly sensitive to the local electronic environment. biophysics.org This technique can be used to probe changes in the molecule upon coordination or other interactions. For instance, in studies of fluorinated ligands, changes in the ¹⁹F chemical shift can indicate complex formation. biophysics.org The presence of fluorine atoms also allows for the measurement of coupling constants to nearby protons and carbons, providing further structural constraints. While specific ¹⁹F NMR data for the parent this compound is not available in the provided results, analysis of related fluorinated compounds demonstrates the utility of this technique. For example, the ¹⁹F NMR spectrum of a compound containing a trifluoromethyl group showed a triplet with a specific coupling constant, confirming the proximity of the fluorine atoms to a methylene group. rsc.org
| Technique | Information Obtained |
|---|---|
| ¹H NMR | Provides information on the proton environment, including chemical shifts and coupling constants for structural confirmation. iucr.orgiucr.org |
| ¹³C NMR | Elucidates the carbon framework, with chemical shifts sensitive to the electronic environment and substitution patterns. rsc.org |
| ¹⁹F NMR | Probes the local environment of the fluorine atoms, with chemical shifts highly sensitive to coordination and intermolecular interactions. biophysics.orgrsc.org |
Mass Spectrometry Techniques in Complex Characterization
There is no specific information available in the search results regarding the mass spectrometry analysis of this compound. This analytical technique is crucial for determining the molecular weight and fragmentation patterns of a compound, thereby confirming its identity and structural integrity. In a research context, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would typically be employed. For a related compound, 2,2'-bipyridine (B1663995), mass spectrometry is used to identify its molecular ion peak, which confirms its molecular weight. researchgate.net However, without experimental data for this compound, a detailed analysis is not possible.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis in Polymers
There is no specific information available regarding the incorporation or FT-IR analysis of polymers containing this compound. FT-IR spectroscopy is a fundamental technique for identifying functional groups within a polymer structure. azom.commarshall.edu When a compound like this compound is incorporated into a polymer, FT-IR would be used to confirm its presence by identifying characteristic absorption bands corresponding to its specific vibrational modes, such as C-F and C-N stretching, and the vibrations of the pyridine (B92270) rings. The analysis would involve comparing the spectrum of the polymer with that of the monomer to identify new or shifted peaks. arxiv.org Without experimental spectra, a specific analysis of functional groups for polymers containing this compound cannot be provided.
Supramolecular Chemistry and Self Assembly of Bipyridine Systems
Design Principles for Supramolecular Architectures
The design of supramolecular architectures relies on the programmability of molecular components to spontaneously form larger, ordered structures. For bipyridine systems, this is often achieved through coordination with metal ions, which provides a strong and directional interaction to guide the assembly process. The specific geometry of the resulting metallosupramolecular entity is dictated by the coordination preference of the metal ion and the stereochemistry of the bipyridine ligand.
The introduction of fluorine atoms, as in 2,5-Difluoro-3,3'-bipyridine, adds another layer of control. The electron-withdrawing nature of fluorine can modulate the electron density of the pyridine (B92270) rings, affecting the ligand's coordination properties and the stability of the resulting metal complexes. Furthermore, fluorine atoms can participate in specific non-covalent interactions, such as halogen bonding and C-H···F hydrogen bonds, which can be exploited to direct the self-assembly process in the solid state.
The design principles for supramolecular architectures involving fluorinated bipyridines can be summarized in the following table:
| Design Principle | Description | Example from a Related System ([Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂]) nih.gov |
| Coordination Geometry | The predictable coordination of bipyridine nitrogen atoms to a metal center directs the initial formation of a discrete complex. | Two 2',6'-difluoro-2,3'-bipyridine ligands coordinate to a central Ag(I) ion. |
| Ligand Conformation | The dihedral angle between the two pyridine rings of the bipyridine ligand influences the overall shape of the resulting complex. | The two crystallographically independent ligands adopt very similar conformations with dihedral angles of 53.11(5)° and 53.10(7)°. |
| Modulation by Anions | Counter-ions can participate in the coordination sphere and in non-covalent interactions, influencing the final structure. | The trifluoromethanesulfonate (B1224126) anion coordinates to the Ag(I) ion and participates in C-H···O hydrogen bonds. |
| Hierarchical Assembly | Primary coordination complexes serve as building blocks that further assemble into larger structures through weaker, non-covalent interactions. | The initial Ag(I) complex forms dimers, which then link into chains and finally a 3D network via hydrogen bonds and π-interactions. |
Non-Covalent Interactions in Self-Assembly
Non-covalent interactions are the driving force behind the self-assembly of molecular components into stable supramolecular architectures. In the context of fluorinated bipyridine systems like this compound, a variety of these weak forces are expected to play a crucial role. These interactions, while individually weak, collectively provide the necessary stability and directionality for the formation of ordered structures.
The key non-covalent interactions include:
Hydrogen Bonding: While classic hydrogen bonds (e.g., O-H···O, N-H···O) are prevalent in many supramolecular systems, weaker C-H···O and C-H···F hydrogen bonds can also be significant, especially in the presence of electron-withdrawing fluorine atoms which can increase the acidity of adjacent C-H protons.
π-π Stacking: The aromatic pyridine rings of bipyridine ligands can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. The fluorine substitution can modify the quadrupole moment of the aromatic rings, potentially influencing the geometry and strength of these interactions.
Halogen Bonding: Although not a classic halogen bond (which typically involves heavier halogens like iodine or bromine), fluorine atoms can participate in so-called "halogen···π" interactions, where the electron-deficient outer region of the fluorine atom interacts with the electron-rich π system of an adjacent aromatic ring.
The crystal structure of the silver(I) complex of 2',6'-difluoro-2,3'-bipyridine provides concrete examples of these interactions at play. nih.gov The formation of a three-dimensional supramolecular network in this compound is a direct result of the interplay between different non-covalent forces, as detailed in the table below.
| Type of Non-Covalent Interaction | Description in the Context of Bipyridine Systems | Observed Interactions in a Related System ([Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂]) nih.gov |
| C-H···O Hydrogen Bonds | These interactions occur between a carbon-bound hydrogen atom (as a weak donor) and an oxygen atom (as an acceptor), such as from a counter-ion or solvent molecule. | Intermolecular C-H···O interactions link inversion-related dimeric units, contributing to the formation of the supramolecular network. |
| Halogen···π Interactions | The electrophilic region of a halogen atom can interact favorably with the nucleophilic π-electron cloud of an aromatic ring. | Fluorine atoms from the bipyridine ligands are involved in halogen···π interactions with the pyridine rings of neighboring complexes. |
| π-π Stacking Interactions | The face-to-face or offset stacking of aromatic rings, driven by electrostatic and van der Waals forces. | Weak π-π stacking interactions are observed between the pyridine rings of adjacent bipyridine ligands, further stabilizing the crystal packing. |
Dynamic Supramolecular Systems and Conformational Switching
A key feature of supramolecular chemistry is the dynamic nature of the non-covalent bonds that hold the assemblies together. This allows for the possibility of creating "smart" materials and systems that can respond to external stimuli by changing their structure and, consequently, their properties. This responsiveness is often achieved through the reversible formation and breaking of non-covalent interactions, leading to conformational switching within the supramolecular assembly.
For bipyridine-based systems, dynamic behavior can be induced by various stimuli, including:
Guest Binding: The encapsulation of a guest molecule within a supramolecular host can trigger a conformational change in the host to accommodate the guest.
Solvent Polarity: A change in the solvent environment can alter the strength of non-covalent interactions, potentially leading to a reorganization of the supramolecular structure.
Temperature: Thermal energy can be used to overcome the energy barriers for conformational changes or to shift the equilibrium between different assembled states.
Light: Photo-responsive moieties can be incorporated into the bipyridine ligands to enable light-induced conformational switching.
Redox Chemistry: If the metal center or the ligand is redox-active, changes in the oxidation state can lead to significant structural rearrangements.
While there is no specific research detailing the dynamic behavior of supramolecular systems based on this compound, the general principles can be inferred. The fluorine substituents would likely influence the energy landscape of conformational changes. For instance, steric and electronic effects of the fluorine atoms could raise or lower the energy barriers for rotation around the C-C bond connecting the two pyridine rings. This could, in turn, affect the kinetics and thermodynamics of guest binding or the response of the system to external stimuli.
The reversibility of non-covalent bonds allows for the creation of constitutional dynamic polymers, or "dynamers," where the monomeric units are linked through reversible connections. 20.210.105 Bipyridine units are excellent candidates for incorporation into such dynamic systems, for example, through metal-ligand coordination which can be reversible under certain conditions. The introduction of fluorine atoms could be a strategy to fine-tune the lability of these coordination bonds, thereby controlling the dynamic properties of the resulting supramolecular polymers.
Future Research Directions and Emerging Trends
Integration in Advanced Functional Systems
The integration of 2,5-Difluoro-3,3'-bipyridine into advanced functional systems, particularly in the realm of organic electronics, remains a promising yet underexplored area. Research on analogous fluorinated bipyridine ligands has demonstrated their potential as host materials or emitters in Organic Light-Emitting Diodes (OLEDs) due to their high triplet energies and thermal stability. iucr.orgnih.gov Future work on this compound would likely focus on synthesizing metal complexes, for instance with iridium(III) or platinum(II), and characterizing their photophysical properties. rsc.orgnih.gov Key parameters of interest would include their emission wavelengths, quantum efficiencies, and lifetimes to assess their suitability for applications in lighting and displays. nih.gov
Beyond OLEDs, the unique electronic properties imparted by the fluorine substituents could make this compound a valuable building block for other functional materials. These could include chemical sensors, where the bipyridine unit can act as a chelating agent for specific ions, and the fluorine atoms can modulate the electronic and photophysical response upon binding. Further investigations are required to synthesize and test such materials.
Exploration of Novel Reactivity and Catalytic Pathways
The reactivity of this compound is another area ripe for exploration. The presence of electron-withdrawing fluorine atoms is expected to influence the nucleophilicity of the pyridine (B92270) rings, potentially leading to novel chemical transformations. Future research could investigate its utility as a ligand in transition-metal catalysis. The specific steric and electronic profile of this isomer may offer unique advantages in catalytic cycles, such as those for CO2 reduction or cross-coupling reactions. diva-portal.org
Furthermore, the synthesis of novel derivatives from the this compound scaffold is a key research direction. worktribe.com Functionalization at the remaining C-H positions could lead to a library of new ligands with tailored properties for various applications, from materials science to medicinal chemistry. Understanding the regioselectivity of these substitution reactions will be a fundamental aspect of this research.
Multiscale Modeling and AI-driven Material Design
Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of materials based on this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometric and electronic structures, as well as the photophysical properties of the molecule and its metal complexes. iucr.orgiucr.orgnih.gov Such computational studies can provide valuable insights into structure-property relationships and guide the rational design of new materials with desired characteristics, such as specific emission colors or redox potentials. researchgate.net
As the field progresses, multiscale modeling approaches could be used to simulate the behavior of this compound-based materials in devices, bridging the gap between molecular properties and macroscopic performance. Furthermore, the burgeoning field of Artificial Intelligence (AI) and machine learning offers exciting possibilities for the inverse design of materials. AI algorithms could be trained on existing data for fluorinated bipyridines to predict novel this compound derivatives with optimized properties for specific applications, thereby streamlining the discovery process.
Interdisciplinary Research with Engineering and Physics
The unique properties of fluorinated organic materials often lead to fruitful collaborations between chemists, physicists, and engineers. For this compound, interdisciplinary research will be crucial for its potential integration into electronic devices. Physicists can contribute by characterizing the fundamental photophysical processes in thin films and devices, while engineers can focus on device fabrication, optimization, and scaling.
The materials science aspects of this compound-containing compounds, such as their thermal stability, morphology in the solid state, and charge transport properties, will be of paramount importance for their practical application. mdpi.com Collaborative efforts will be necessary to fully understand and exploit the potential of this compound in next-generation electronics and photonics.
Sustainable Synthesis and Green Chemistry Approaches
Developing environmentally friendly and efficient synthetic routes to this compound and its derivatives is a critical future research direction. Traditional cross-coupling reactions for bipyridine synthesis often rely on palladium or other precious metal catalysts. mdpi.com Future efforts could focus on developing catalytic systems that use more abundant and less toxic metals.
Moreover, applying the principles of green chemistry, such as using greener solvents, reducing energy consumption, and minimizing waste generation, will be essential for the sustainable production of these compounds. This could involve exploring novel synthetic pathways, such as C-H activation, or utilizing flow chemistry to improve reaction efficiency and safety. While general methods for the synthesis of fluorinated pyridines exist google.com, specific green chemistry approaches for this compound are yet to be developed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
